Product packaging for Caudatin(Cat. No.:)

Caudatin

Cat. No.: B1257090
M. Wt: 490.6 g/mol
InChI Key: VWLXIXALPNYWFH-UXGQNDOZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Background of Caudatin as a Natural Product in Scientific Inquiry

This compound is classified as a cardiac glycoside and a C-21 steroidal aglycone, forming the core structure of various C-21 steroidal glycosides ontosight.aitandfonline.comcaymanchem.comtargetmol.comresearchgate.net. Its chemical structure is characterized by a steroid nucleus, which is the aglycone part, often linked to a sugar moiety ontosight.ai. This compound is extracted from the roots of plants like Cynanchum auriculatum (known as 'baishouwu') and Cynanchum bungei Decne, which have been historically utilized in traditional medicinal practices tandfonline.comcaymanchem.comtargetmol.comresearchgate.net. The investigation of natural products like this compound is a crucial aspect of drug discovery, as they often present unique chemical scaffolds and biological activities that can serve as starting points for developing new therapeutic agents nih.govglobalhealthprogress.orgcancer.gov. The study of such compounds contributes to understanding traditional medicine's efficacy and exploring novel mechanisms of action for various diseases researchgate.netkoreascience.kr.

Overview of this compound's Significance in Preclinical Investigations

Preclinical investigations have highlighted this compound's significance across a spectrum of biological activities, particularly its notable antitumor properties tandfonline.comresearchgate.net. Research indicates that this compound exhibits antiproliferative, antiangiogenic, antimetastatic, and proapoptotic effects in various cancer cell lines, suggesting its potential as an anticancer agent caymanchem.comresearchgate.netchemfaces.comresearchgate.net. Beyond its anticancer effects, this compound has also demonstrated immune-regulating, antiviral, and antioxidant activities tandfonline.comresearchgate.net.

Detailed research findings from preclinical studies reveal this compound's impact on cellular processes:

Cell Cycle Arrest and Apoptosis Induction: this compound has been shown to induce cell cycle arrest and promote apoptosis in several cancer cell lines, including human hepatoma cells (HepG2, SMMC-7721, Huh7), gastric cancer cells (SGC-7901), breast cancer cells (MCF-7, MDA-MB-231), cervical cancer cells (HeLa), and non-small cell lung cancer (NSCLC) cells (A549, H1299, H520) medchemexpress.comtandfonline.comcaymanchem.comchemfaces.comresearchgate.netnih.gov. For instance, it induces G0/G1 phase arrest in A549 cells and G2 phase arrest in SMMC-7721 cells chemfaces.com.

Inhibition of Proliferation and Migration: this compound significantly suppresses the proliferation and migration of various cancer cells, including hepatocellular carcinoma cells and non-small cell lung cancer cells caymanchem.comchemfaces.comresearchgate.netnih.gov.

Anti-angiogenic Properties: It inhibits angiogenesis by targeting pathways such as GSK3β/β-catenin and suppressing vascular endothelial growth factor (VEGF) production chemfaces.com.

Targeting Cancer Stem Cells: Studies have shown that this compound can inhibit the formation of cancer stem cells and reduce their population, for example, in breast cancer and non-small cell lung cancer caymanchem.comresearchgate.netnih.govresearchgate.net. This effect is associated with the downregulation of stem cell-related factors like SOX2, OCT4, and Nanog nih.govresearchgate.net.

Molecular Mechanisms: this compound's mechanisms of action are multifactorial, involving several signaling pathways. It has been reported to induce apoptosis through caspase activation and modulate pathways such as Wnt/β-catenin, GSK3β/β-catenin, and Raf/MEK/ERK pathways tandfonline.comresearchgate.netchemfaces.comresearchgate.netnih.govresearchgate.net.

Antiviral Activity: this compound has demonstrated inhibitory activity against Hepatitis B virus (HBV) DNA replication chemfaces.com.

The inhibitory concentrations (IC50 values) of this compound against various cancer cell lines have been determined in in vitro studies, providing quantitative data on its cytotoxic effects.

Table 1: Inhibitory Concentrations (IC50) of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SMMC-7721Human Hepatoma24.95 caymanchem.com
MCF-7Breast Cancer65.82 caymanchem.com
HeLaCervical Cancer247.54 caymanchem.com
HepG2Human Hepatocellular Carcinoma10.1 researchgate.net
Huh7Human Hepatocellular Carcinoma7.6 researchgate.net
H1299Non-Small Cell Lung Cancer44.68 tandfonline.comnih.gov
H520Non-Small Cell Lung Cancer69.37 tandfonline.comnih.gov

In vivo preclinical studies have further supported this compound's therapeutic potential. For instance, this compound has been shown to reduce tumor volume in an MDA-MB-231 mouse xenograft model caymanchem.com. Additionally, pharmacokinetic studies in rats have been conducted to understand its absorption, distribution, metabolism, and excretion, indicating that this compound is stable under various storage conditions and can be reliably quantified in plasma nih.govkarger.com.

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration of 12.0 mg/kg)

ParameterValue (Mean ± Standard Deviation)Reference
Maximum Plasma Concentration (Cmax)256.5 ± 20.6 ng/ml karger.com

These preclinical findings underscore this compound's multifaceted biological activities and its promise as a subject for continued scientific investigation in the development of new therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42O7 B1257090 Caudatin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H42O7

Molecular Weight

490.6 g/mol

IUPAC Name

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate

InChI

InChI=1S/C28H42O7/c1-16(2)17(3)13-23(31)35-22-15-21-24(5)9-8-20(30)14-19(24)7-10-27(21,33)28(34)12-11-26(32,18(4)29)25(22,28)6/h7,13,16,20-22,30,32-34H,8-12,14-15H2,1-6H3/b17-13+/t20-,21+,22+,24-,25+,26+,27-,28+/m0/s1

InChI Key

VWLXIXALPNYWFH-UXGQNDOZSA-N

SMILES

CC(C)C(=CC(=O)OC1CC2C3(CCC(CC3=CCC2(C4(C1(C(CC4)(C(=O)C)O)C)O)O)O)C)C

Isomeric SMILES

CC(C)/C(=C/C(=O)O[C@@H]1C[C@@H]2[C@]3(CC[C@@H](CC3=CC[C@]2([C@@]4([C@]1([C@@](CC4)(C(=O)C)O)C)O)O)O)C)/C

Canonical SMILES

CC(C)C(=CC(=O)OC1CC2C3(CCC(CC3=CCC2(C4(C1(C(CC4)(C(=O)C)O)C)O)O)O)C)C

Synonyms

caudatin

Origin of Product

United States

Origin and Isolation Methodologies of Caudatin for Research

Plant Sources and Traditional Medicinal Context in Research

Cynanchum bungei Decne is a notable plant source from which caudatin is extracted for research purposes. nih.govnih.gov The roots of this plant, in particular, are a primary focus for the isolation of C-21 steroidal glycosides, including this compound. nih.gov Studies exploring the anticancer properties of this compound often specify Cynanchum bungei Decne as the origin of the isolated compound. nih.govnih.gov

Cynanchum auriculatum Royle ex Wight, commonly known as "Baishouwu," is another significant source for the isolation of this compound. tandfonline.commdpi.com This plant has a long history of use in traditional herbal medicine, which has prompted scientific investigation into its chemical constituents. mdpi.com The tuberous root of C. auriculatum is particularly rich in C-21 steroids, making it a valuable resource for obtaining this compound for research. mdpi.com Research has demonstrated the presence of this compound among other C-21 steroidal glycosides in Baishouwu extracts. nih.gov

Plant SourceCommon NamePart Used for Isolation
Cynanchum bungei DecneNot specifiedRoot
Cynanchum auriculatum Royle ex WightBaishouwuTuberous Root

Beyond C. bungei and C. auriculatum, other species within the Cynanchum genus have been identified as sources of this compound and related C-21 steroidal glycosides. researchgate.net For instance, Cynanchum otophyllum has also been cited in the literature as a plant from which this compound can be isolated. medchemexpress.com The broader investigation across different Cynanchum species allows for a comparative analysis of this compound content and the exploration of other structurally similar compounds.

Advanced Isolation and Purification Techniques for this compound in Academic Settings

The isolation and purification of this compound for academic research involve a multi-step process that employs various advanced chromatographic techniques to ensure high purity of the final compound.

A common initial step is the extraction from the ground plant material, typically the roots, using solvents like methanol. mdpi.com This is often followed by a series of purification steps. A mammosphere assay-guided isolation protocol has been described, which includes the use of silica (B1680970) gel, a C18 column, gel filtration, and high-pressure liquid chromatography (HPLC) to isolate and purify this compound from Cynanchum auriculatum extracts. nih.gov

Another detailed method involves solubilizing the powdered plant material in methanol, followed by concentration and mixing with water. mdpi.com The water-suspended fraction is then extracted with ethyl acetate. mdpi.com The concentrated ethyl acetate portion is loaded onto a silica gel column and fractionated. mdpi.com Further purification may involve techniques such as preparatory thin-layer chromatography (TLC) and HPLC to yield pure this compound. mdpi.com

An efficient and environmentally friendly method, termed enzymolysis-surfactant-assisted homogenate ultrasound (ESHU), has been developed for the extraction of this compound and other compounds from the flowers of Cynanchum auriculatum. nih.gov This technique has been shown to increase the yield of the target compounds. nih.gov

TechniquePurpose in this compound Isolation
Methanol/Ethyl Acetate ExtractionInitial extraction of crude compounds from plant material. mdpi.com
Silica Gel ChromatographySeparation of compounds based on polarity. mdpi.comnih.gov
C18 Column ChromatographyReversed-phase chromatography for further purification. nih.gov
Gel FiltrationSeparation of molecules based on size. nih.gov
Preparatory TLCPurification of small quantities of the compound. mdpi.com
High-Pressure Liquid Chromatography (HPLC)Final purification to obtain high-purity this compound. mdpi.comnih.gov
Enzymolysis-Surfactant-Assisted Homogenate Ultrasound (ESHU)An efficient and green extraction method to increase yield. nih.gov

Chemical Modification and Structure Activity Relationship Sar Studies of Caudatin

Semi-synthesis of Caudatin Glycosides and Analogs

The semi-synthesis of this compound derivatives often involves modifying the core steroidal structure or attaching various sugar moieties to create glycosides. These modifications are strategically designed to enhance potency, improve selectivity, or alter pharmacokinetic properties.

Glycosylation is a prominent chemical modification employed in the synthesis of this compound derivatives. This process involves attaching sugar units (glycosides) to the this compound aglycone. For instance, a series of 3β-O-neoglycosides of this compound and its analogues have been synthesized to investigate their SAR against human cancer cell lines nih.gov. The objective of such glycosylation is to explore the impact of different sugar chains on the compound's biological activity, particularly its antiproliferative effects. These studies revealed that peracetylated 3β-O-monoglycosides often exhibit moderate to significant antiproliferative activities nih.gov.

Esterification reactions are also utilized to generate this compound derivatives, primarily by modifying hydroxyl groups with various acyl moieties. Research has indicated that the ester moiety at the C-12 position of this compound derivatives can be a key element influencing specific biological activities, such as the stimulation of glucagon-like peptide-1 (GLP-1) secretion researchgate.net. This highlights the importance of esterification in modulating the compound's interaction with biological targets and subsequently its therapeutic potential.

Structural Elucidation of this compound Derivatives for Research Purposes

Accurate structural elucidation is paramount for confirming the identity of synthesized this compound derivatives and understanding the precise nature of their chemical modifications. A combination of advanced spectroscopic techniques is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D NMR) techniques like ¹H and ¹³C NMR, and two-dimensional (2D NMR) experiments such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), is extensively used to determine the connectivity of atoms and the stereochemistry of this compound derivatives mdpi.comresearchgate.netscielo.org.mxnih.govnih.gov. For example, HMBC spectra have been instrumental in confirming the molecular structure of isolated this compound by showing long-range correlations between protons and carbons mdpi.com.

Mass Spectrometry (MS), including Electron Ionization Mass Spectrometry (EI MS) and Electrospray Ionization Mass Spectrometry (ESI MS), provides crucial information about the molecular weight and fragmentation patterns, aiding in the identification of the compound and its modifications scielo.org.mxnih.govnih.gov. Infrared (IR) spectroscopy also contributes to structural elucidation by identifying characteristic functional groups present in the derivatives nih.gov. These techniques collectively ensure the precise characterization of synthesized this compound derivatives, which is essential for reliable SAR studies.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives in Preclinical Models

SAR analysis of this compound derivatives involves correlating their chemical structures with their biological activities in preclinical models. These studies are critical for identifying structural motifs that contribute to desired pharmacological effects.

One significant area of SAR investigation involves the anticancer activity of this compound glycosides. Studies on 3β-O-neoglycosides of this compound have shown varying antiproliferative activities against several human cancer cell lines, including MCF-7, HCT-116, HeLa, and HepG2 nih.gov. A notable finding is that 3β-O-(2,3,4-tri-O-acetyl-β-L-glucopyranosyl)-caudatin (compound 2k) exhibited potent antiproliferative activity against HepG2 cells, with an IC₅₀ value of 3.11 µM nih.gov. This suggests that glycosylation at the C-3 position can significantly influence the anticancer efficacy of this compound derivatives.

The table below summarizes key findings from SAR studies on this compound derivatives in preclinical cancer models:

CompoundCancer Cell LineActivity (IC₅₀)Reference
This compound 3β-O-(2,3,4-tri-O-acetyl-β-L-glucopyranosyl)HepG23.11 µM nih.gov
Peracetylated 3β-O-monoglycosides of this compoundMCF-7, HCT-116, HeLa, HepG2Moderate to significant antiproliferative activity nih.gov

Beyond anticancer effects, this compound derivatives have also been investigated for other biological activities. For instance, some this compound derivatives have demonstrated potent anti-hepatitis B virus (HBV) activity, suggesting their potential as novel anti-HBV agents nih.govkarger.com. Furthermore, SAR studies on pregnane (B1235032) derivatives from the Asclepiadoideae subfamily, which includes this compound, have indicated that both the nature of the sugar chain at C-3 and the ester moiety at the C-12 position are key elements influencing the stimulation of GLP-1 secretion researchgate.net. These findings underscore the importance of specific structural features in mediating diverse biological responses of this compound and its derivatives.

Preclinical Pharmacological Activities of Caudatin

Investigations into Antineoplastic Activities

Caudatin demonstrates marked antiproliferative, antiangiogenic, and antimetastatic effects, often by influencing multiple cellular signaling pathways. Its mechanism of action is multifactorial, involving pathways such as Wnt/GSK3/β-catenin, TRAIL/DR5/ER, and TNFAIP1/NFκB, which contribute to its proapoptotic and growth-suppressive effects nih.govresearchgate.net.

Inhibition of Cellular Proliferation in Cancer Cell Lines

This compound has been extensively investigated for its ability to inhibit the proliferation of various human cancer cell lines, demonstrating dose- and time-dependent inhibitory effects across different cancer types.

Hepatocellular Carcinoma Cell Models (e.g., HepG2, Huh7, SMMC-7721)

In hepatocellular carcinoma (HCC) cell models, this compound exhibits significant growth-inhibitory effects. In the human hepatoma cell line SMMC-7721, this compound impaired cell viability and inhibited growth in a time- and dose-dependent manner chemfaces.com. This activity was associated with cell cycle arrest in the G2 phase and the induction of apoptosis chemfaces.com. Furthermore, this compound was found to inhibit the growth and metastasis of SMMC-7721 cells by targeting the GSK3β/β-catenin pathway and suppressing vascular endothelial growth factor (VEGF) production chemfaces.com. This compound has been reported to be cytotoxic to SMMC-7721 cells with an IC50 value of 24.95 µM caymanchem.com. Studies also indicate that this compound promotes cell cycle arrest and apoptosis in HepG2 cells tandfonline.com.

Table 1: Inhibitory Concentration (IC50) of this compound in Hepatocellular Carcinoma Cell Lines

Cell LineIC50 (µM)Reference
SMMC-772124.95 caymanchem.com
Glioma Cell Models (e.g., U251, U87)

This compound has shown promising anticancer activity against human glioma cells. In both U251 and U87 glioma cell lines, this compound significantly inhibited cell growth in a time- and dose-dependent manner nih.govnih.gov. The observed growth suppression is attributed to the induction of caspase-dependent apoptosis, involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS) nih.gov. This compound also induces G0/G1 and S-phase cell cycle arrest by triggering DNA damage, evidenced by the upregulation of p53 and p21, histone phosphorylation, and downregulation of cyclin D1 nih.gov. Additionally, treatment with this compound led to the activation of the extracellular signal-regulated kinase (ERK) pathway and inactivation of the AKT pathway nih.gov. This compound effectively inhibits human glioma growth both in vitro and in vivo by inducing cell cycle arrest and apoptosis cenmed.com.

Gastric Carcinoma Cell Models (e.g., SGC-7901, AGS)

Investigations into gastric carcinoma cell models reveal this compound's potent antiproliferative effects. In AGS and HGC-27 gastric cancer cell lines, this compound significantly suppressed proliferation in a dose- and time-dependent manner spandidos-publications.com. This effect was linked to the induction of G0/G1 phase arrest and a decrease in CDK2 levels, alongside an increase in p21 protein expression spandidos-publications.com. This compound-treated AGS cells exhibited typical characteristics of apoptosis, accompanied by the activation of caspase-3, -8, -9, and poly(ADP-ribose) polymerase (PARP) spandidos-publications.com. Furthermore, this compound induced a reduction in β-catenin expression through proteasome-mediated degradation, which led to the downregulation of its downstream targets, cyclin D1 and c-MYC spandidos-publications.comresearchgate.net. In SGC-7901 gastric cancer cells, this compound has been reported to induce G1 phase cell cycle arrest and apoptosis, partly via modulation of Wnt/β-catenin signaling tandfonline.comresearchgate.net.

Table 2: Inhibitory Concentration (IC50) of this compound in Gastric Carcinoma Cell Lines

Cell LineTime (h)IC50 (µmol/L)Reference
AGS12180.31 spandidos-publications.com
AGS24109.97 spandidos-publications.com
AGS3686.45 spandidos-publications.com
AGS4854.92 spandidos-publications.com
HGC-2712200.06 spandidos-publications.com
HGC-2724129.24 spandidos-publications.com
HGC-2736102.88 spandidos-publications.com
HGC-274865.98 spandidos-publications.com
Lung Cancer Cell Models (e.g., A549, H1299, H520)

This compound demonstrates antiproliferative and proapoptotic effects in various lung cancer cell lines. In A549 carcinomic human alveolar basal epithelial cells, this compound impaired cell viability and induced G0/G1 phase arrest in a dose-dependent manner chemfaces.com. It was observed to decrease β-catenin levels and increase β-catenin phosphorylation, while inhibiting the phosphorylation of GSK3β (Ser 9) chemfaces.com. These findings suggest that this compound inhibits A549 cell growth and angiogenesis by targeting the GSK3β/β-catenin pathway and suppressing VEGF production chemfaces.com.

In non-small cell lung cancer (NSCLC) cell lines, H1299 and H520, this compound effectively blocked proliferation, stemness, and glycolysis tandfonline.comnih.gov. Treatment with this compound significantly increased the cell apoptosis rate and reduced cell stemness nih.gov. Furthermore, it led to a decrease in glucose uptake, lactic acid production, ATP levels, and the expression of key glycolytic enzymes, Hexokinase 2 (HK2) and lactate (B86563) dehydrogenase A (LDHA) nih.gov. These effects were mediated through the inhibition of the Raf/MEK/ERK signaling pathway tandfonline.comnih.gov.

Table 3: Inhibitory Concentration (IC50) of this compound in Lung Cancer Cell Lines

Cell LineIC50 (µM)Reference
H129944.68 nih.gov
H52069.37 nih.gov
Breast Cancer Cell Models (e.g., MCF7, MDA-MB-231)

This compound exhibits significant anticancer activity in breast cancer cell models. In MDA-MB-231 breast cancer cells, this compound demonstrated an antiproliferative effect in a dose-dependent manner nih.gov. It induced apoptosis, characterized by an increased proportion of early apoptotic cells and the formation of apoptotic bodies nih.gov. This compound also suppressed colony formation, migration, and invasion of breast cancer cells nih.gov. A key finding is its ability to inhibit mammosphere formation and reduce the number of cancer stem cells (CSCs) in MDA-MB-231 cell populations, primarily by blocking the glucocorticoid receptor (GR)/YAP signaling pathway nih.govmdpi.commedkoo.com. This inhibition was accompanied by a decrease in the expression of stem cell markers, including c-Myc, Oct4, Sox2, and CD44 nih.govmdpi.com. This compound is also cytotoxic to MCF-7 cells, with an IC50 of 65.82 µM caymanchem.com, and inhibits secondary mammosphere formation in MCF-7 cells nih.gov.

Table 4: Inhibitory Concentration (IC50) of this compound in Breast Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-765.82 caymanchem.com
Uterine Cancer Cell Models (e.g., HeLa, HEC-1A)

This compound exhibits potent inhibitory effects on human uterine cancer cell lines, including cervical carcinoma (HeLa) and endometrial carcinoma (HEC-1A). Treatment with this compound has been shown to induce significant changes in cell morphology, inhibit cell proliferation, suppress colony formation, reduce cell migration, and impede spheroid formation. A crucial mechanism underlying these effects is the induction of apoptosis in both HeLa and HEC-1A cells. cenmed.combrieflands.com

Detailed research findings indicate that this compound mediates its anticancer activity by targeting the tumor necrosis factor-α-induced protein 1 (TNFAIP1)/NF-κB and cytochrome c/caspase signaling pathways. Specifically, this compound downregulates TNFAIP1 expression in uterine cancer cells, which is associated with a decrease in NF-κB activity and an upregulation of the BAX/BcL-2 ratio, ultimately leading to the activation of caspase-3. cenmed.combrieflands.com

The half-maximal inhibitory concentration (IC50) values for this compound in HeLa and HEC-1A cells demonstrate its dose- and time-dependent efficacy in reducing cell viability. cenmed.com

Table 1: IC50 Values of this compound in Uterine Cancer Cell Lines

Cell LineTime (h)IC50 (µmol/l)
HeLa1286.73
HeLa2465.85
HeLa3661.60
HEC-1A12121.72
HEC-1A2497.49
HEC-1A3670.70

In in vivo xenograft models, this compound has been shown to inhibit tumorigenicity. Treatment with this compound resulted in significantly smaller tumors compared to control groups, with an average tumor volume reduced to 36.9% of the control group by day 14. This in vivo effect was also correlated with the upregulation of TNFAIP1 expression and suppression of NF-κB in the treated tumors. cenmed.com

Osteosarcoma Cell Models (e.g., U2OS, MG63)

This compound has demonstrated significant anticancer effects against human osteosarcoma cell lines, including U2OS and MG63. Studies have shown that this compound effectively inhibits the proliferation, invasion, and glycolysis of these cells. Furthermore, it promotes apoptosis in a dose-dependent manner. nih.govuni.lu

The mechanism underlying this compound's activity in osteosarcoma cells involves the Wnt/β-catenin pathway. This compound's ability to restrain cell proliferation and induce apoptosis in U2OS and MG63 cells highlights its potential as an anti-osteosarcoma agent. nih.govuni.lu

In in vivo xenograft models of osteosarcoma, this compound administration significantly reduced tumor volume and weight. Immunohistochemistry staining of tumor tissues revealed that this compound treatment substantially decreased the expression of Ki-67, a recognized proliferation marker, further confirming its inhibitory effects on tumor growth in vivo. uni.lu

Prostate Cancer Cell Models (e.g., PC3)

This compound and its ester derivatives have shown noticeable activities against various human cancer cell lines, including the human prostate cancer cell line PC3. biorxiv.orgnih.gov While general activity has been reported, specific detailed research findings, such as precise IC50 values or comprehensive mechanistic pathways for this compound itself on PC3 cells, were not extensively detailed in the available search results.

Anti-angiogenic Effects in Experimental Models

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth, progression, and metastasis. This compound has been investigated for its anti-angiogenic properties in various experimental models. nih.gov

Inhibition of Endothelial Cell Functions (e.g., HUVECs)

This compound significantly inhibits the functions of human umbilical vein endothelial cells (HUVECs), which are critical for angiogenesis. Research indicates that this compound treatment effectively suppresses HUVEC proliferation, migration, invasion, and capillary-like tube formation in vitro. nih.gov

The anti-angiogenic mechanism of this compound in HUVECs involves the disruption of the vascular endothelial growth factor (VEGF)-VEGFR2-protein kinase B (AKT)/focal adhesion kinase (FAK) signaling axis. This compound has been shown to suppress the expression of VEGF and phosphorylated VEGFR2, and to induce the dephosphorylation of AKT and FAK. These molecular events collectively contribute to the inhibition of endothelial cell functions. nih.gov

Table 2: Effect of this compound on HUVEC Viability (48h Treatment)

This compound Concentration (µM)HUVEC Viability (% of Control)
5071.5
10053.6
20038.1

Furthermore, this compound at a concentration of 100 µM was effective in blocking HUVEC migration, invasion, and capillary-like tube formation, demonstrating its direct impact on endothelial cell angiogenic processes.

Suppression of Angiogenesis in in vivo Xenograft Models

This compound has been shown to suppress angiogenesis in vivo, particularly in tumor xenograft models. In studies involving U251 glioma xenograft tumors, this compound treatment significantly inhibited tumor growth by abolishing in vivo angiogenesis. nih.gov

Evidence for this suppression includes a notable decrease in tumor volume and weight in this compound-treated animals. At the cellular level, a reduction in the expression of Ki-67 (a proliferation marker) and CD-34 (an endothelial cell marker) was observed in the xenograft tumors. Furthermore, this compound treatment led to a dramatic decrease in VEGF expression and caused the dephosphorylation of AKT and FAK within the tumor xenografts, confirming its anti-angiogenic mechanism in vivo. nih.gov

Anti-metastatic Properties in in vitro and in vivo Models

This compound has demonstrated anti-metastatic properties across various cancer types in both in vitro and in vivo experimental models. nih.govnih.gov

Uterine Cancer: In human uterine cancer cell lines (HeLa and HEC-1A), this compound significantly reduced cell migration ability in vitro. cenmed.com

Osteosarcoma: this compound inhibits the invasion of osteosarcoma cell lines, including U2OS and MG63, in vitro. nih.govuni.lu Its ability to restrain tumorigenesis has also been observed in in vivo osteosarcoma xenograft models. uni.lu

Breast Cancer: this compound suppressed the migration, invasion, and colony formation of breast cancer cells (e.g., MDA-MB-231) in vitro. It also effectively reduced tumor growth in a xenograft mouse model of breast cancer.

Hepatoma: this compound has been reported to block cell growth and metastasis in human hepatoma cells, partly through the modulation of the Wnt/β-catenin pathway. uni.lu

Glioma: Beyond its anti-angiogenic effects, this compound has been shown to inhibit glioma growth in vivo. nih.gov

Non-Small Cell Lung Cancer (NSCLC): this compound suppressed the progression of NSCLC cells in both in vitro and in vivo models by inhibiting cell proliferation, stemness, and glycolysis, primarily through the inhibition of the Raf/MEK/ERK pathway.

Investigations into Antiviral Activities

This compound and its derivatives have demonstrated antiviral properties researchgate.netnih.gov.

Hepatitis B Virus (HBV) Inhibition in Cellular Models

This compound exhibits potent anti-Hepatitis B virus (HBV) activity karger.com. It has been shown to inhibit HBV DNA replication in cellular models medchemexpress.comkarger.comadooq.comnih.govspandidos-publications.comspandidos-publications.com. Furthermore, this compound suppresses the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in human HepG2(2.2.15) cells adooq.comnih.govspandidos-publications.com.

Detailed research findings indicate that in HepG2(2.2.15) cells, this compound demonstrated an IC50 of 142.67 μM for HBsAg secretion and >183.44 μM for HBeAg secretion adooq.com. Studies involving this compound analogs have revealed even more potent anti-HBV activity, with some compounds significantly inhibiting HBV DNA replication at IC50 values below 10 μM nih.gov. For example, specific analogs (compounds 22, 28, and 29) exhibited notable activity against HBsAg secretion, HBeAg secretion, and HBV DNA replication with lower cytotoxicity nih.gov.

Table 1: this compound and Analog Activity Against HBV in HepG2(2.2.15) Cells

CompoundActivityIC50 (µM) [Reference]
This compoundHBsAg secretion inhibition142.67 adooq.com
This compoundHBeAg secretion inhibition>183.44 adooq.com
Analog 22HBsAg secretion inhibition63.02 nih.gov
Analog 28HBsAg secretion inhibition52.81 nih.gov
Analog 29HBsAg secretion inhibition56.08 nih.gov
Analog 22HBeAg secretion inhibition204.80 nih.gov
Analog 28HBeAg secretion inhibition173.51 nih.gov
Analog 29HBeAg secretion inhibition70.39 nih.gov
Analog 22HBV DNA replication inhibition24.55 nih.gov
Analog 28HBV DNA replication inhibition5.69 nih.gov
Analog 29HBV DNA replication inhibition8.23 nih.gov

Investigations into Anti-inflammatory Activities

This compound possesses notable anti-inflammatory properties nih.govresearchgate.netresearchgate.netlookchem.comguidechem.comresearchgate.netmdpi.comresearchgate.net.

Modulation of Inflammatory Responses in Cellular Models (e.g., HMC-1 cells)

This compound has been shown to modulate inflammatory responses in cellular models, particularly in the human mast cell line HMC-1 nih.govresearchgate.netresearchgate.netdntb.gov.ua. In activated HMC-1 cells, this compound suppresses the phosphorylation of c-Jun N-terminal kinase (JNK) and the activities of activator protein-1 (AP-1), nuclear factor-kappa B (NF-κB), and caspase-1 nih.govresearchgate.netresearchgate.net. It also reduces the mRNA and protein levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and thymic stromal lymphopoietin (TSLP) nih.gov.

Furthermore, this compound inhibits the nuclear translocation of the catalytic subunit (p65) of NF-κB by blocking IκBα phosphorylation and degradation researchgate.netresearchgate.net. Non-toxic doses of this compound have been observed to inhibit the mRNA expression and protein synthesis of these pro-inflammatory cytokines researchgate.netresearchgate.net. Beyond HMC-1 cells, this compound has also been found to reduce hepatic pro-inflammatory levels of interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and interleukin-1 beta (IL-1β) in a diethylnitrosamine (DEN)-induced hepatocellular carcinoma rat model, contributing to the alleviation of hepatic inflammation researchgate.netnih.gov.

Investigations into Antioxidant Activities

This compound exhibits antioxidant activity researchgate.netlookchem.comguidechem.comresearchgate.netnih.gov. This property contributes to its ability to protect cells from damage caused by harmful free radicals researchgate.net. Its neuroprotective effects are partly attributed to its antioxidant properties, as it helps in reducing oxidative stress lookchem.com.

Investigations into Immunomodulatory Activities

This compound possesses immunomodulatory effects researchgate.netguidechem.comresearchgate.netmdpi.com. This immunomodulatory activity is also implicated in its anticancer effects researchgate.net. The plant Cynanchum auriculatum, from which this compound is isolated, has been reported to enhance immunity by improving the phagocytosis ability of macrophages researchgate.net.

Investigations into Neuroprotective Activities in Preclinical Alzheimer's Disease Models

This compound demonstrates neuroprotective activities and is considered a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease lookchem.comguidechem.comresearchgate.net. In preclinical AD models, including 3XTg-AD mice and AD cell models, this compound has shown anti-AD activity researchgate.netnih.govresearchgate.netdntb.gov.ua. It functions by binding to peroxisome proliferator-activated receptor alpha (PPARα) as a ligand, which in turn augments the expression of the Autophagy-Lysosomal Pathway (ALP) in microglial cells and in the brain of 3XTg-AD mice researchgate.netnih.govresearchgate.netdntb.gov.ua. This compound also activates PPARα and transcriptionally regulates transcription factor EB (TFEB)-augmented lysosomal degradation of amyloid-beta (Aβ) and phosphorylated-Tau (phospho-Tau) aggregates in AD cell models researchgate.netnih.govresearchgate.net. Oral administration of this compound in the 3XTg-AD mouse model led to a decrease in AD pathogenesis and ameliorated cognitive dysfunction researchgate.netnih.gov. These findings suggest that this compound could be a potential therapeutic agent for AD through the activation of the PPARα-dependent ALP researchgate.netnih.gov.

Mechanistic Investigations of Caudatin at Molecular and Cellular Levels

Modulation of Key Cellular Processes

Caudatin's ability to interfere with cellular processes like programmed cell death (apoptosis) and cell division (cell cycle) underscores its therapeutic potential.

This compound is a potent inducer of apoptosis in various cancer cell lines, employing multiple pathways to achieve this effect.

This compound consistently induces caspase-dependent apoptosis across different cancer cell types, including human glioma, hepatoma, gastric, and uterine cancer cells. chemfaces.commdpi.comnih.govmdpi.com This process involves the sequential activation of initiator and effector caspases. Specifically, this compound has been shown to activate caspase-3, caspase-7, caspase-8, and caspase-9. chemfaces.comspandidos-publications.comnih.govmdpi.comspandidos-publications.comnih.gov The activation of these caspases culminates in the cleavage of Poly(ADP-Ribose) Polymerase (PARP), a hallmark event in apoptosis. chemfaces.comspandidos-publications.comnih.govspandidos-publications.comnih.gov Furthermore, the release of cytochrome c from the mitochondrial inter-membrane space into the cytosol is a crucial precondition for the activation of the caspase-dependent apoptotic pathway initiated by this compound. spandidos-publications.com

Table 1: Caspase Activation and PARP Cleavage by this compound

Cell Line(s) AffectedCaspases ActivatedOther Apoptotic MarkersReference
Human glioma (U251, U87)Caspase-3, -7, -9PARP cleavage, Sub-G1 peak increase chemfaces.comnih.gov
Human hepatoma (HepG2, SMMC7721)Caspase-3, -9PARP cleavage mdpi.comnih.gov
Human gastric cancer (AGS, HGC-27)Caspase-3, -8, -9PARP cleavage spandidos-publications.com
Human uterine cancer (HeLa, HEC-1A)Caspase-3, -9PARP cleavage, Cytochrome c release spandidos-publications.com

This compound's pro-apoptotic effects are closely linked to its ability to induce mitochondrial dysfunction and generate reactive oxygen species (ROS). This compound treatment leads to mitochondrial dysfunction, which is often correlated with an imbalance in the expression of Bcl-2 family proteins. nih.gov This mitochondrial disruption is a key event in the intrinsic apoptotic pathway. This compound triggers apoptosis by inducing the generation of reactive oxygen species (ROS), primarily by disturbing cellular redox homeostasis. nih.govnih.gov The accumulation of ROS can lead to oxidative stress, which damages cellular components and initiates apoptotic signaling cascades. frontiersin.org

A critical aspect of this compound-induced apoptosis involves the modulation of Bcl-2 family proteins, which are central regulators of mitochondrial-mediated apoptosis. This compound significantly increases the expression levels of pro-apoptotic proteins, such as Bax, while simultaneously decreasing the levels of anti-apoptotic proteins like Bcl-2. spandidos-publications.comnih.gov This leads to an increased Bax/Bcl-2 ratio, a crucial determinant in initiating the intrinsic apoptotic pathway. spandidos-publications.comresearchgate.netjst.go.jp An elevated Bax/Bcl-2 ratio can disrupt the integrity of the mitochondrial membrane, leading to the formation of a mitochondrial permeability transition pore. This pore facilitates the release of cytochrome c from the mitochondria into the cytosol, subsequently activating caspases and promoting apoptosis. jst.go.jpnih.gov

Table 2: this compound's Impact on Bcl-2 Family Proteins

Protein TypeEffect of this compoundSpecific ProteinsReference
Pro-apoptoticUpregulationBax spandidos-publications.comnih.gov
Anti-apoptoticDownregulationBcl-2 spandidos-publications.comnih.gov
RatioIncreasedBax/Bcl-2 spandidos-publications.comresearchgate.net

This compound also contributes to apoptosis induction through the extrinsic pathway by upregulating the expression of Death Receptor 5 (DR5). mdpi.comnih.govnih.govx-mol.comx-mol.com This upregulation is a key mechanism by which this compound sensitizes cancer cells to apoptosis, particularly in the context of TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis. nih.govx-mol.com The increased expression of DR5 by this compound is mediated through the activation of specific signaling molecules, including C/EBP Homologous Protein (CHOP), p38-mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK). nih.govnih.govx-mol.comx-mol.com Experimental evidence indicates that knocking down CHOP can block the this compound-induced upregulation of DR5 expression. nih.govx-mol.com Furthermore, co-treatment with inhibitors of p38 MAPK and JNK significantly counteracts the this compound-induced expression of DR5, highlighting the involvement of these pathways in DR5 regulation. nih.govx-mol.com

Beyond apoptosis, this compound is recognized for its ability to induce cell cycle arrest, thereby inhibiting cancer cell proliferation. cenmed.comnih.govspandidos-publications.commdpi.comnih.govtandfonline.comnih.govspandidos-publications.com The specific phase of arrest can vary depending on the cell line.

This compound primarily induces G0/G1 phase arrest in various cancer cells, including HepG2 cells, gastric cancer cells (AGS), and human glioma cells (U251, U87). spandidos-publications.comnih.govtandfonline.comnih.gov This arrest is associated with a decrease in the expression of cyclin D1, a key regulator of G1 progression, and an increase in the levels of the cyclin-dependent kinase inhibitors p21 and p53. spandidos-publications.comnih.govnih.gov In human glioma cells, this compound-induced G0/G1 and S-phase cell cycle arrest is mainly achieved by triggering DNA damage, which is evidenced by the upregulation of p53, p21, and histone phosphorylation, alongside the downregulation of cyclin D1. nih.gov

In some instances, such as in human hepatoma SMMC-7721 cells, this compound has been observed to arrest the cell cycle in the G2 phase. spandidos-publications.com Mechanistically, this compound treatment can also trigger the activation of the extracellular signal-regulated kinase (ERK) pathway and the inactivation of the AKT pathway, both of which contribute to the observed G0/G1 phase arrest in U251 cells. nih.gov Additionally, this compound has been shown to downregulate CDK2 levels in gastric cancer cells, further contributing to cell cycle inhibition. spandidos-publications.com

Table 3: this compound's Effects on Cell Cycle and Associated Proteins

Cell Line(s) AffectedCell Cycle Phase ArrestKey Molecular ChangesReference
Human glioma (U251, U87)G0/G1 and S-phaseUpregulation of p53, p21, histone phosphorylation; Downregulation of cyclin D1; Activation of ERK; Inactivation of AKT nih.gov
Human hepatoma (HepG2)G0/G1 phaseDecreased cyclin D1; Increased p21, p53; Activation of ERK, JNK nih.gov
Human hepatoma (SMMC-7721)G2 phaseInhibition of β-catenin and GSK3β spandidos-publications.com
Human gastric cancer (AGS)G0/G1 phaseDownregulation of CDK2, cyclin D1, c-MYC; Increased p21 spandidos-publications.com

Cell Cycle Arrest Mechanisms

G0/G1 Phase Arrest Induction

This compound has been shown to induce G0/G1 phase arrest across various cancer cell lines, leading to a significant inhibition of cell proliferation. This effect is observed in a dose- and time-dependent manner. For instance, studies on gastric carcinoma cells (AGS and HGC-27), human hepatoma cells (HepG2), lung cancer cells, and human glioma cells (U251 and U87) demonstrate this compound's ability to accumulate cells in the G0/G1 phase. Current time information in Chatham County, US.citeab.comcenmed.comijpsonline.comnih.govfishersci.ca In glioma cells, this G0/G1 and S-phase arrest is notably achieved through the induction of DNA damage. citeab.comfishersci.ca

G2 Phase Arrest Induction

While this compound is effective in inducing G0/G1 and S-phase cell cycle arrest, investigations into its impact on the G2/M phase have yielded specific findings. In studies involving human glioma cells (U251), this compound treatment led to a distinct downregulation of cyclin D1, a protein regulating the G0/G1 phase. However, the levels of cyclin B1, a key regulator of the G2/M phase, were observed to be unchanged. citeab.com This suggests that in certain cellular contexts, this compound's primary mechanism for cell cycle inhibition does not extend to inducing a G2/M phase arrest.

Regulation of Cell Cycle Regulatory Proteins (e.g., CDK2, p21)

This compound's induction of cell cycle arrest is intrinsically linked to its modulation of key cell cycle regulatory proteins. A consistent finding across multiple studies is the downregulation of Cyclin-Dependent Kinase 2 (CDK2) levels and the upregulation of p21 protein expression following this compound treatment. Current time information in Chatham County, US.ijpsonline.com p21 is known to suppress CDK2, thereby blocking the transition from the G1 to the S phase of the cell cycle. Current time information in Chatham County, US.ijpsonline.com Furthermore, this compound has been observed to downregulate cyclin D1, another crucial protein involved in the G1 to S-phase transition. citeab.comcenmed.comfishersci.ca The upregulation of the tumor suppressor protein p53 has also been noted in conjunction with the activation of p21 and the induction of G0/G1 arrest, particularly in glioma and HepG2 cells. citeab.comcenmed.comfishersci.ca

The table below summarizes the observed effects of this compound on key cell cycle regulatory proteins:

ProteinEffect of this compound TreatmentAssociated Mechanism / Role in Cell CycleReferences
CDK2DownregulatedRegulates G1 to S-phase transition Current time information in Chatham County, US.ijpsonline.com
p21UpregulatedSuppresses CDK2, blocks G1 to S-phase transition Current time information in Chatham County, US.citeab.comcenmed.comijpsonline.comfishersci.ca
Cyclin D1DownregulatedRegulates G0/G1 phase transition citeab.comcenmed.comfishersci.ca
p53UpregulatedTumor suppressor, activates p21, involved in G0/G1 arrest citeab.comcenmed.comfishersci.ca

Inhibition of Cancer Stem Cell (CSC) Phenotypes

This compound demonstrates significant inhibitory effects on cancer stem cell (CSC) phenotypes, which are crucial for tumor initiation, metastasis, drug resistance, and recurrence. nih.govontosight.ainih.gov It has been shown to inhibit breast cancer stem cell formation and weaken the stemness characteristics of non-small cell lung cancer cells. nih.govwikipedia.orgontosight.aiCurrent time information in Davidson County, US.nih.govfishersci.cawikipedia.orgwikipedia.orgciteab.comvulcanchem.comthegoodscentscompany.com

Suppression of Mammosphere Formation

A key indicator of CSC activity is their ability to form mammospheres in vitro. This compound effectively suppresses mammosphere formation in breast cancer cells, including MDA-MB-231 and MCF-7 cell lines. nih.govwikipedia.orgCurrent time information in Davidson County, US.fishersci.cawikipedia.orgwikipedia.orgthegoodscentscompany.comfishersci.ienih.gov This inhibition extends to both the number and size of the mammospheres formed. nih.gov Similarly, this compound has been shown to weaken the sphere formation efficiency in non-small cell lung cancer cell lines, such as H1299 and H520. nih.govciteab.comvulcanchem.com

Reduction of CSC Marker Expression (e.g., c-Myc, Oct4, Sox2, CD44)

This compound's impact on CSCs is further evidenced by its ability to reduce the expression of various stem cell markers. Studies have reported that this compound decreases the levels of c-Myc, Oct4, Sox2, and CD44. nih.govontosight.aiCurrent time information in Davidson County, US.fishersci.cawikipedia.orgthegoodscentscompany.comfishersci.ienih.gov Specifically, it reduces the proportions of CD44+/CD24- and aldehyde dehydrogenase (ALDH)+ cell populations, which are characteristic of breast cancer stem cells. nih.govCurrent time information in Davidson County, US.fishersci.cawikipedia.orgvulcanchem.comthegoodscentscompany.comnih.govidrblab.net In non-small cell lung cancer, this compound treatment leads to the downregulation of SOX2, OCT4, and Nanog. nih.govciteab.comvulcanchem.com The downregulation of c-Myc has also been observed in gastric carcinoma cells. Current time information in Chatham County, US.ijpsonline.comnih.gov

The table below summarizes the observed effects of this compound on CSC marker expression:

CSC MarkerEffect of this compound TreatmentCell Line / ContextReferences
c-MycDecreased expressionBreast cancer stem cells, gastric carcinoma cells Current time information in Chatham County, US.nih.govijpsonline.comontosight.aiCurrent time information in Davidson County, US.fishersci.cawikipedia.orgthegoodscentscompany.comfishersci.ienih.govnih.gov
Oct4Decreased expressionBreast cancer stem cells, non-small cell lung cancer cells nih.govontosight.aiCurrent time information in Davidson County, US.nih.govfishersci.cawikipedia.orgciteab.comvulcanchem.comthegoodscentscompany.comfishersci.ienih.gov
Sox2Decreased expressionBreast cancer stem cells, non-small cell lung cancer cells nih.govontosight.aiCurrent time information in Davidson County, US.nih.govfishersci.cawikipedia.orgciteab.comvulcanchem.comthegoodscentscompany.comfishersci.ienih.gov
CD44Decreased expressionBreast cancer stem cells nih.govontosight.aiCurrent time information in Davidson County, US.fishersci.cawikipedia.orgthegoodscentscompany.comfishersci.ienih.govmdpi.comresearchgate.netdthujs.vn
NanogDownregulatedNon-small cell lung cancer cells nih.govciteab.comvulcanchem.com
ALDH+ cellsDecreased proportionBreast cancer cells, non-small cell lung cancer cells nih.govCurrent time information in Davidson County, US.fishersci.cawikipedia.orgciteab.comvulcanchem.comthegoodscentscompany.comnih.govidrblab.net
CD44+/CD24- cellsDecreased proportionBreast cancer cells nih.govCurrent time information in Davidson County, US.fishersci.cawikipedia.orgthegoodscentscompany.comnih.gov

Modulation of Cellular Metabolism

This compound has been found to modulate cellular metabolism, particularly by influencing glycolysis, a metabolic pathway often upregulated in cancer cells. In osteosarcoma cells, this compound restrains cellular glycolysis by reducing the expression of Hexokinase 2 (HK2) and lactate (B86563) dehydrogenase A (LDHA). nih.gov Similarly, in non-small cell lung cancer cells, this compound blocks glycolysis through its interaction with the Raf/MEK/ERK pathway. nih.govciteab.com Glycolysis is a crucial metabolic mode for tumor cells, providing adenosine (B11128) triphosphate (ATP) necessary for cell proliferation, invasion, and metastasis. nih.gov

Compound Names and Corresponding PubChem CIDs

Glycolysis Inhibition (Glucose Uptake, Lactic Acid Production, ATP Levels)

This compound has been demonstrated to significantly impair glycolysis in various cancer cell lines, a crucial metabolic pathway often upregulated in rapidly proliferating tumor cells (known as the Warburg effect). Studies have shown that this compound effectively reduces key indicators of glycolytic activity.

In osteosarcoma cells (U2OS and MG63), this compound treatment led to a marked, dose-dependent reduction in glucose consumption, lactic acid production, and adenosine triphosphate (ATP) levels. For instance, in non-small cell lung cancer (NSCLC) cells (H1299 and H520), a 100 µM concentration of this compound resulted in a substantial decrease in these metabolic parameters: glucose uptake was reduced by 65–80%, lactic acid production by 75–80%, and ATP levels by 70–80% citeab.com. This comprehensive inhibition of glucose metabolism suggests that this compound can effectively restrain the energy supply to tumor cells, thereby impeding their proliferation citeab.comwikipedia.org.

Table 1: Impact of this compound (100 µM) on Glycolytic Parameters in NSCLC Cells

Glycolytic ParameterReduction (%)Cell LinesCitation
Glucose Uptake65–80H1299, H520 citeab.com
Lactic Acid Production75–80H1299, H520 citeab.com
ATP Levels70–80H1299, H520 citeab.com
Regulation of Glycolytic Enzymes (e.g., HK2, LDHA)

The inhibitory effects of this compound on glycolysis are closely linked to its regulation of key glycolytic enzymes. Specifically, this compound has been shown to downregulate the expression of Hexokinase 2 (HK2) and Lactate Dehydrogenase A (LDHA).

In osteosarcoma cells (U2OS and MG63), this compound treatment significantly reduced the protein levels of both HK2 and LDHA wikipedia.org. Similarly, in NSCLC cells, increasing concentrations of this compound led to a decrease in the expression of these enzymes, with a 75–85% reduction observed at 100 µM this compound citeab.com. HK2 is a rate-limiting enzyme in the glycolysis pathway, and its reduced expression can limit glycolytic capacity. LDHA is crucial for the production and transport of lactic acid, a key glycolytic product citeab.comwikipedia.org. These findings indicate that this compound's antitumor activity is, in part, mediated by its ability to regulate the expression of HK2 and LDHA, thereby acting as a potential blocker of tumor energy metabolism wikipedia.org.

Table 2: Impact of this compound (100 µM) on Glycolytic Enzyme Expression in NSCLC Cells

Glycolytic EnzymeReduction (%)Cell LinesCitation
HK275–85H1299, H520 citeab.com
LDHA75–85H1299, H520 citeab.com

Modulation of DNA Replication

This compound has demonstrated the ability to modulate DNA replication, particularly in the context of viral replication. Research indicates that this compound and its derivatives exhibit potent anti-hepatitis B virus (HBV) activity by inhibiting HBV DNA replication. Specifically, various this compound derivatives have shown significant inhibitory activity against HBV DNA replication, with half-maximal inhibitory concentration (IC50) values ranging from 2.44 to 22.89 μM guidetopharmacology.org. This suggests a direct or indirect interference with the machinery responsible for DNA synthesis, particularly in viral contexts guidetopharmacology.orgabcam.comnih.govnih.gov.

Intervention with Specific Molecular Signaling Pathways

Beyond its direct effects on cellular metabolism and DNA replication, this compound also intervenes with critical molecular signaling pathways that are often dysregulated in cancer.

Wnt/β-catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is a highly conserved pathway implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis, and its aberrant activation is frequently observed in numerous cancers. This compound has been shown to significantly modulate this pathway.

Studies in gastric cancer cells have revealed that this compound downregulates the Wnt/β-catenin signaling pathway nih.govcenmed.com. Similar modulatory effects have been observed in osteosarcoma cells and human hepatoma cells, where this compound targets this pathway to inhibit cell proliferation and induce apoptosis wikipedia.orgdsmz.dewikipedia.org. This broad impact across different cancer types highlights the Wnt/β-catenin pathway as a crucial target for this compound's therapeutic potential.

Downregulation and Proteasome-Mediated Degradation of β-catenin

A key mechanism by which this compound modulates the Wnt/β-catenin pathway is through the downregulation and subsequent proteasome-mediated degradation of β-catenin. In the absence of Wnt ligands, β-catenin is typically kept at low levels through a cytoplasmic "destruction complex" that facilitates its phosphorylation, ubiquitination, and proteasomal degradation nih.govnih.gov.

This compound treatment leads to a reduction in β-catenin expression, and this reduction is specifically attributed to proteasome-mediated degradation nih.govcenmed.com. Experimental evidence, such as the rescue of β-catenin protein levels by the proteasomal inhibitor MG132, confirms that this compound promotes the ubiquitin-proteasome-dependent degradation of β-catenin nih.gov. This effect has been observed in gastric cancer cells (AGS and HGC-27) and human hepatoma cells, where this compound significantly downregulated β-catenin expression nih.govdsmz.dewikipedia.org.

Inhibition of Downstream Targets (e.g., Cyclin D1, c-MYC)

The downregulation and degradation of β-catenin by this compound consequently lead to the inhibition of its downstream target genes, which are critical for cell cycle progression and proliferation.

In gastric carcinoma cell lines (AGS and HGC-27), the reduction in β-catenin activation by this compound resulted in the downregulation of key downstream targets, including Cyclin D1 and c-MYC nih.govcenmed.com. Quantitative findings indicate that this compound treatment led to an approximate 50% reduction in the protein levels of β-catenin, Cyclin D1, and c-MYC in these cells nih.gov. Similar inhibitory effects on Cyclin D1 and c-MYC expression have also been reported in osteosarcoma cells following this compound treatment wikipedia.org. These targets play significant roles in promoting cancer cell proliferation, and their inhibition by this compound contributes to its observed anticancer effects nih.govciteab.comcenmed.com.

Table 3: Impact of this compound on Wnt/β-catenin Pathway Downstream Targets

Downstream TargetEffect of this compoundObserved Reduction (Gastric Cancer Cells)Cell LinesCitation
β-cateninDownregulation and Proteasome-mediated degradation~50% reduction in protein levelsAGS, HGC-27 nih.govcenmed.com
Cyclin D1Inhibition of expression~50% reduction in protein levelsAGS, HGC-27, Osteosarcoma wikipedia.orgnih.govcenmed.com
c-MYCInhibition of expression~50% reduction in protein levelsAGS, HGC-27, Osteosarcoma wikipedia.orgnih.govcenmed.com

TRAIL/DR5/Endoplasmic Reticulum (ER) Stress Pathway Modulation

This compound has been observed to induce apoptosis in cancer cells through mechanisms involving the upregulation of death receptor 5 (DR5) expression. This upregulation is mediated by several key signaling molecules, including C/EBP Homologous Protein (CHOP), p38-mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK) nih.gov. While the precise interplay with the Endoplasmic Reticulum (ER) stress pathway is part of a broader, multifactorial mechanism attributed to C-21 steroidal glycosides, including this compound, its role in directly modulating ER stress in conjunction with TRAIL/DR5 signaling contributes to its pro-apoptotic effects researchgate.net.

TNFAIP1/NF-κB Signaling Pathway Regulation

This compound significantly regulates the Tumor Necrosis Factor-alpha-induced protein 1 (TNFAIP1)/Nuclear Factor-kappa B (NF-κB) signaling pathway, which is crucial in cellular proliferation, migration, and apoptosis spandidos-publications.comresearchgate.netnih.gov.

Upregulation of TNFAIP1 Expression

Studies have demonstrated that this compound directly regulates the expression of TNFAIP1 in a concentration-dependent manner. This upregulation of TNFAIP1 is a key aspect of this compound's mechanism of action in suppressing tumor progression spandidos-publications.comresearchgate.netnih.gov. For instance, treatment with this compound has been shown to increase TNFAIP1 protein levels, with reported increases of approximately 50% spandidos-publications.com.

Table 1: Effect of this compound on TNFAIP1 and NF-κB Protein Levels

CompoundTarget PathwayEffect on TNFAIP1 ExpressionEffect on NF-κB Protein LevelsReference
This compoundTNFAIP1/NF-κBUpregulated (concentration-dependent, ~50% increase)Downregulated (~40% reduction) spandidos-publications.com
Suppression of NF-κB Activation

Concurrently with TNFAIP1 upregulation, this compound is associated with a notable downregulation of NF-κB spandidos-publications.comresearchgate.netnih.gov. Mechanistically, this compound suppresses the nuclear translocation of the catalytic subunit (p65) of NF-κB by inhibiting the phosphorylation and subsequent degradation of its inhibitor, IκBα researchgate.netnih.gov. This inhibition of NF-κB activation contributes to this compound's anti-inflammatory and anti-proliferative properties spandidos-publications.comresearchgate.netnih.gov.

VEGF-VEGFR2-AKT/FAK Signaling Axis Suppression

This compound exhibits significant antiangiogenic properties, both in vitro and in vivo, primarily by disrupting the Vascular Endothelial Growth Factor (VEGF)-VEGFR2-protein kinase B (AKT)/Focal Adhesion Kinase (FAK) signaling axis nih.govnih.govspandidos-publications.com. This suppression is critical for inhibiting tumor growth, progression, and metastasis, as angiogenesis provides essential nutrients and oxygen to the tumor microenvironment nih.govnih.gov.

Inhibition of VEGF Secretion

This compound treatment leads to a significant suppression of VEGF expression and secretion. This inhibition of VEGF, a crucial pro-angiogenic factor, is a primary mechanism by which this compound impedes the formation of new blood vessels necessary for tumor sustenance nih.govnih.govspandidos-publications.com.

Dephosphorylation of FAK

This compound treatment has been shown to induce the dephosphorylation of Focal Adhesion Kinase (FAK) and AKT nih.govnih.govspandidos-publications.com. FAK plays a critical role in endothelial cell migration, invasion, and angiogenesis. Its dephosphorylation by this compound contributes to the disruption of human umbilical vein endothelial cell (HUVEC) proliferation, migration, invasion, and capillary-like tube formation, thereby exerting an antiangiogenic effect nih.govnih.govspandidos-publications.com.

Table 2: Antiangiogenic Effects of this compound on HUVECs and Signaling Molecules

CompoundEffect on HUVEC ProliferationEffect on HUVEC Migration & InvasionEffect on Capillary-like Tube FormationEffect on VEGF ExpressionEffect on FAK/AKT PhosphorylationReference
This compoundSignificantly inhibitedBlockedBlockedSuppressed (dose-dependent)Dephosphorylated (dose- and time-dependent) nih.govnih.govspandidos-publications.com

Raf/MEK/ERK Signaling Pathway Inactivation

This compound has been shown to effectively block the proliferation, stemness, and glycolysis of non-small cell lung cancer (NSCLC) cells by inactivating the Raf/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its aberrant activation is frequently observed in various cancers. Studies have demonstrated that this compound treatment leads to a dose-dependent decrease in the protein levels and phosphorylation ratios of key components within this cascade, including p-Raf/Raf, pMEK1/2/MEK1/2, and p-ERK1/2/ERK1/2, thereby indicating its inhibitory effect on the pathway nih.govnih.gov.

Quantitative data from in vitro experiments highlight the efficacy of this compound in NSCLC cell lines. For instance, the half-maximal inhibitory concentration (IC50) of this compound for H1299 and H520 cells was determined to be 44.68 μM and 69.37 μM, respectively. At a concentration of 100 μM, this compound significantly increased the apoptosis rate in NSCLC cells by approximately 10-fold and reduced cell stemness by 75–85% nih.gov. Furthermore, this compound at this concentration led to substantial reductions in glucose uptake (65–80%), lactic acid production (75–80%), ATP levels (70–80%), and the expression of glycolysis-related enzymes such as Hexokinase 2 (HK2) and Lactate Dehydrogenase A (LDHA) (75–85%) nih.gov. In vivo studies further corroborated these findings, showing that this compound suppressed tumor weight by about 70% and decreased the expression of stemness, glycolysis, and Raf/MEK/ERK pathway-related proteins by 50–75% nih.gov.

Table 1: Effects of this compound (100 μM) on NSCLC Cells (In Vitro) nih.gov

ParameterChange (vs. Control)
Cell Apoptosis Rate~10 times increase
Cell Stemness75–85% decrease
Glucose Uptake65–80% reduction
Lactic Acid Production75–80% reduction
ATP Level70–80% reduction
HK2 Expression75–85% reduction
LDHA Expression75–85% reduction

GSK3β Modulation

This compound demonstrates modulatory effects on Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β), a pivotal kinase involved in various cellular processes, including cell proliferation, differentiation, and apoptosis, often acting within the Wnt/β-catenin signaling pathway. Studies have shown that this compound inhibits human hepatoma cell growth and metastasis by targeting the GSK3β/β-catenin pathway and suppressing Vascular Endothelial Growth Factor (VEGF) production chemfaces.comnih.gov.

Specifically, this compound treatment in SMMC-7721 human hepatoma cells resulted in a decrease in β-catenin and GSK3β protein levels. This modulation was associated with a reduction in metastatic capability and the expression of Wnt signaling pathway target genes, including cyclooxygenase-2 (cox-2), matrix metalloproteinase-2 (mmp-2), and matrix metalloproteinase-9 (mmp-9) nih.govspandidos-publications.com. Beyond hepatoma cells, this compound has also been reported to inhibit the expression levels of GSK3β, urokinase-type plasminogen activator (uPA), MMP9, progesterone (B1679170) receptor (PR), placental growth factor (PlGF), spleen tyrosine kinase (SyK), retinoic acid receptor beta (RARβ), and Janus kinase 2 (JAK2) proteins in HepG2 and Huh7 cells researchgate.net. The IC50 values for this compound against HepG2 and Huh7 cells were 10.1 μM and 7.6 μM, respectively, indicating its potent inhibitory activity against these cell lines researchgate.net.

JNK/AP-1/Caspase-1 Pathway Attenuation

This compound has been found to attenuate inflammatory reactions by suppressing the c-Jun N-terminal kinase (JNK)/Activator Protein-1 (AP-1)/NF-κB/Caspase-1 pathways, particularly in activated human mast cell line (HMC-1) cells nih.govresearchgate.netnih.govdntb.gov.ua. This inhibitory action leads to a reduction in the secretion of pro-inflammatory cytokines.

Glucocorticoid Receptor (GR)/Yes-associated protein (YAP) Signaling Axis

This compound inhibits breast cancer stem cell (BCSC) formation by modulating the Glucocorticoid Receptor (GR)/Yes-associated protein (YAP) signaling pathway mdpi.comresearchgate.netnih.govmdpi.comnih.govdntb.gov.ua. This mechanism is critical for controlling the self-renewal and tumorigenic potential of cancer stem cells. This compound treatment has been shown to decrease the proportions of CD44+/CD24− and aldehyde dehydrogenase+ cells, as well as the levels of stem cell markers such as c-Myc, Oct4, Sox2, and CD44 mdpi.comresearchgate.netnih.gov.

Following GR degradation, this compound effectively blocks the subsequent nuclear accumulation of Yes-associated protein (YAP) and the transcription of its target genes in BCSCs mdpi.comresearchgate.netnih.govmdpi.comnih.govdntb.gov.uaresearchgate.net. While this compound does not alter the total protein or transcript levels of YAP, it significantly reduces the expression of nuclear YAP mdpi.com. This inhibition of YAP nuclear translocation is crucial, as nuclear YAP is the active form that drives the transcription of genes involved in cell proliferation and stemness. As a result, this compound treatment leads to a decrease in the transcript levels of well-known YAP target genes, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich Angiogenic Inducer 61 (CYR61) mdpi.com. Further evidence for this pathway's involvement comes from experiments where GR knockdown also resulted in a reduction of YAP protein expression, underscoring the interconnectedness of GR and YAP in BCSC formation mdpi.com.

Identification of Specific Molecular Targets

Beyond its broad impact on signaling pathways, this compound has been found to directly or indirectly influence several specific molecular targets:

VEGF Production: this compound suppresses the production of Vascular Endothelial Growth Factor (VEGF), a key factor in angiogenesis chemfaces.comnih.gov.

VEGF-VEGFR2-AKT/FAK Pathway: In human umbilical vein endothelial cells (HUVECs), this compound inhibits cell migration, invasion, and vascular formation by interfering with the VEGF-VEGFR2-AKT/FAK signaling pathway researchgate.net.

TNFAIP1/NF-κB and Cytochrome c/Caspase Signaling: In human uterine cancer cells, this compound targets Tumor Necrosis Factor Alpha-Induced Protein 1 (TNFAIP1)/NF-κB and the cytochrome c/caspase signaling cascade to suppress tumor progression nih.govspandidos-publications.com.

HK2 and LDHA: this compound has been shown to reduce the expression of Hexokinase 2 (HK2) and Lactate Dehydrogenase A (LDHA) in osteosarcoma cells, thereby regulating cellular glycolysis and influencing the Wnt/β-Catenin signaling pathway researchgate.net.

uPA, MMP9, and JAK2: Molecular docking studies and expression analyses suggest that this compound significantly inhibits the expression levels of urokinase-type plasminogen activator (uPA), matrix metalloproteinase-9 (MMP9), and Janus kinase 2 (JAK2) proteins, indicating strong binding affinities and direct targeting capabilities researchgate.net.

Protein Binding Affinity Studies (e.g., uPA, MMP9, JAK2, LSD1 through Molecular Docking)

Molecular docking studies have provided insights into the direct interactions between this compound and key protein targets. These computational analyses suggest that this compound exhibits strong binding affinities with urokinase-type plasminogen activator (uPA), matrix metalloproteinase 9 (MMP9), and Janus kinase 2 (JAK2). The observed interactions are primarily mediated through hydrogen bonds and hydrophobic forces, indicating a stable association between this compound and the active sites or regulatory domains of these proteins nih.gov.

While significant binding affinities have been reported for uPA, MMP9, and JAK2, specific molecular docking data for this compound's direct binding to Lysine-specific demethylase 1 (LSD1) were not identified in the reviewed literature. Research on LSD1 inhibitors typically involves other compounds, suggesting that this compound's direct interaction with LSD1 might not be a primary mechanism of action or has not yet been extensively studied through molecular docking.

Table 1: this compound's Protein Binding Affinities via Molecular Docking

Protein TargetInteraction Type (via Molecular Docking)Reference
uPAStrong binding (hydrogen bond, hydrophobic) nih.gov
MMP9Strong binding (hydrogen bond, hydrophobic) nih.gov
JAK2Strong binding (hydrogen bond, hydrophobic) nih.gov
LSD1Not reported in available literature-

Gene Expression Modulation (e.g., GSK3β, uPA, MMP9, PR, PlGF, SyK, RARβ, JAK2)

This compound has been shown to significantly modulate the mRNA expression levels of several genes involved in critical cellular pathways. Through mRNA expression analysis, it was observed that this compound treatment leads to a notable inhibition of the expression of glycogen synthase kinase 3 beta (GSK3β), urokinase-type plasminogen activator (uPA), matrix metalloproteinase 9 (MMP9), progesterone receptor (PR), placental growth factor (PlGF), spleen tyrosine kinase (SyK), retinoic acid receptor beta (RARβ), and Janus kinase 2 (JAK2) nih.gov. This broad inhibitory effect on gene expression suggests that this compound may influence various cellular functions, including proliferation, migration, and signaling cascades.

Table 2: this compound's Modulation of Gene Expression

Gene TargetEffect of this compound on mRNA ExpressionReference
GSK3βSignificantly inhibited nih.gov
uPASignificantly inhibited nih.gov
MMP9Significantly inhibited nih.gov
PRSignificantly inhibited nih.gov
PlGFSignificantly inhibited nih.gov
SyKSignificantly inhibited nih.gov
RARβSignificantly inhibited nih.gov
JAK2Significantly inhibited nih.gov

microRNA Expression Regulation (e.g., miR-372, miR-21, let-7a)

Beyond its effects on protein and gene expression, this compound has also been demonstrated to regulate the expression of specific microRNAs (miRNAs), which play crucial roles in post-transcriptional gene regulation. Research indicates that this compound treatment leads to the downregulation of oncomirs miR-372 and miR-21 wikipedia.orgciteab.commdpi.com. Conversely, this compound upregulates the expression of the tumor suppressor microRNA, let-7a wikipedia.orgciteab.commdpi.com.

Specifically, miR-372 has been found to be abnormally upregulated in gastric adenocarcinoma tissues and certain cancer cell lines, such as AGS cells citeab.com. miR-21 is recognized as an oncomir, and its overexpression is associated with poor prognosis in various cancers, including non-small cell lung cancer (NSCLC), where it can inhibit apoptosis and target tumor suppressors citeab.comnih.gov. In contrast, let-7a functions as a tumor suppressor miRNA, and its downregulation is observed in many cancers. Upregulation of let-7a by this compound can contribute to decreased cell proliferation and migration citeab.comnih.gov. This modulation of miRNA expression suggests a significant role for this compound in influencing cellular fate and disease progression through epigenetic mechanisms.

Table 3: this compound's Regulation of microRNA Expression

microRNA TargetEffect of this compound on ExpressionBiological Role/ContextReference
miR-372DownregulatedOncomir, abnormally upregulated in gastric adenocarcinoma wikipedia.orgciteab.commdpi.com
miR-21DownregulatedOncomir, associated with poor prognosis, inhibits apoptosis, targets tumor suppressors wikipedia.orgciteab.commdpi.comnih.gov
let-7aUpregulatedTumor suppressor, downregulated in many cancers, decreases cell proliferation and migration wikipedia.orgciteab.commdpi.comnih.gov

Analytical Methods for Caudatin Research

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a preferred analytical method for the quantification of caudatin due to its high sensitivity, selectivity, robustness, and rapid analysis time scite.aimdpi.comkarger.comnih.gov. This method is particularly valuable for determining this compound concentrations in complex biological matrices, such as plasma and tissue homogenates, facilitating pharmacokinetic and tissue distribution studies scite.aimdpi.comkarger.comnih.gov.

Method development for this compound quantification using UPLC-MS/MS typically involves optimizing chromatographic and mass spectrometric parameters to achieve optimal separation and detection. Validation in biological matrices like rat plasma and various tissue homogenates (e.g., liver) is essential to ensure the method's reliability and accuracy for preclinical studies scite.aimdpi.comkarger.com.

A common approach involves using an internal standard (IS) to improve precision and accuracy. For instance, carbamazepine (B1668303) has been successfully utilized as an internal standard for this compound quantification in rat plasma scite.aikarger.comnih.gov. Sample preparation often includes a simple one-step protein precipitation using acetonitrile (B52724) karger.com.

Validation parameters typically assessed include linearity, lower limit of quantification (LLOQ), precision (intra-day and inter-day), accuracy, recovery, and matrix effects. Studies have demonstrated good linearity over specific concentration ranges, with low LLOQs, indicating high sensitivity. Precision and accuracy typically fall within acceptable limits, and recoveries are generally high with no significant matrix effects, confirming the method's reliability for quantitative determination of this compound in biological samples scite.aimdpi.comkarger.comnih.gov.

Table 1: Summary of UPLC-MS/MS Method Validation Parameters for this compound in Rat Plasma and Tissues

ParameterRat Plasma (Example 1) scite.aikarger.comnih.govRat Plasma and Tissues (Example 2) mdpi.com
Linearity Range 2.5–300 ng/mL5–1000 ng/mL
LLOQ 2.5 ng/mL5 ng/mL
LLO D Not specified1.2 ng/mL
Intra-day Precision ≤ 10% (RSD%)Not specified (evaluated with QC samples)
Inter-day Precision ≤ 10% (RSD%)Not specified (evaluated with QC samples)
Accuracy ≤ 5% (RE%)Not specified (evaluated with QC samples)
Recovery > 80%> 85% (in plasma and feces for related compounds) nih.gov
Matrix Effect Not significantNot significant

The chromatographic separation of this compound and its internal standard is achieved using specific column types and mobile phases. A Waters ACQUITY™ UPLC™ BEH C18 column (100 × 2.1 mm, 1.7 μm) has been reported for optimal resolution and short run times mdpi.com. Mobile phases often consist of a combination of organic solvents (e.g., acetonitrile) and aqueous solutions, sometimes with additives like formic acid to optimize peak shape and sensitivity mdpi.comresearchgate.net.

Mass spectrometric detection is typically performed in multiple reaction monitoring (MRM) mode using electrospray ionization (ESI). For this compound, the negative ion mode has been found to be more sensitive than the positive ion mode mdpi.com. Retention times for this compound are usually short, contributing to the rapid analysis time of the UPLC-MS/MS method mdpi.com.

Table 2: Representative UPLC-MS/MS Chromatographic and Detection Parameters for this compound

ParameterDescriptionSource
Column Waters ACQUITY™ UPLC™ BEH C18 (100 × 2.1 mm, 1.7 μm) mdpi.com
Mobile Phase Optimized through trials (e.g., acetonitrile and water) mdpi.com
Flow Rate Not explicitly stated for this compound, but typically high for UPLC mdpi.com
Run Time Within 4 minutes per sample mdpi.com
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode (more sensitive) mdpi.com
Detection Mode Multiple Reaction Monitoring (MRM) mdpi.com
Retention Time (this compound) 1.49 min mdpi.com mdpi.com
Retention Time (IS) 1.26 min (for an internal standard) mdpi.com mdpi.com

High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for both the isolation and analytical characterization of natural products, including this compound, from complex plant extracts mdpi.comnih.govdntb.gov.uaaustinpublishinggroup.com. It offers excellent resolving power for separating compounds with diverse polarities and molecular masses austinpublishinggroup.com.

In the isolation of this compound from sources like Cynanchum auriculatum, HPLC is often employed as a final purification step after initial crude extractions and other chromatographic separations mdpi.comnih.govdntb.gov.uaresearchgate.net. For preparative isolation, an ODS 10 × 250-mm C18 column has been used, with a mobile phase composed of water and acetonitrile, employing a gradient elution program mdpi.com. The purified compound's identity, such as this compound, can then be confirmed using techniques like mass spectrometry and NMR data mdpi.com. HPLC also serves as a crucial tool for quality control and fingerprinting studies of herbal plants containing this compound austinpublishinggroup.com.

Other Chromatographic Techniques (e.g., Silica (B1680970) Gel, C18 Column, Gel Filtration)

Beyond HPLC and UPLC-MS/MS, other chromatographic techniques are integral to the comprehensive isolation and purification of this compound from natural sources. These methods are often employed in a sequential protocol to progressively enrich and purify the target compound mdpi.comnih.govdntb.gov.ua.

Initial purification steps commonly involve silica gel chromatography , which is a normal-phase technique effective for separating compounds based on their polarity mdpi.comnih.govdntb.gov.uafujifilm.com. Following silica gel, C18 column chromatography (also known as octadecyl silica or ODS) is frequently used, typically in a reversed-phase mode, allowing for separation based on hydrophobicity mdpi.comnih.govdntb.gov.uafujifilm.com. This technique is particularly effective for handling compounds with a wide range of polarities austinpublishinggroup.com. Gel filtration chromatography (e.g., using Sephadex LH-20) can also be incorporated into the isolation protocol to separate compounds based on their molecular size mdpi.comnih.govdntb.gov.ua. These techniques, when combined, provide a robust strategy for isolating pure this compound from complex natural extracts mdpi.comnih.govdntb.gov.ua.

Table 3: Common Chromatographic Techniques for this compound Isolation

TechniquePrinciple of SeparationTypical Application in this compound IsolationSource
Silica Gel PolarityInitial separation from crude extracts mdpi.comnih.govdntb.gov.ua
C18 Column HydrophobicityFurther purification (reversed-phase) mdpi.comnih.govdntb.gov.ua
Gel Filtration Molecular SizeSeparation of compounds by size mdpi.comnih.govdntb.gov.ua

Preclinical Pharmacokinetic and Tissue Distribution Studies of Caudatin in Animal Models

Pharmacokinetic Parameter Determination in Rodent Models (e.g., rats)

Pharmacokinetic studies of caudatin in conventional Sprague-Dawley rats have been conducted following oral administration at a dose of 20 mg/kg nih.gov. This compound was observed to be rapidly absorbed, reaching its peak plasma concentration (Cmax) at a relatively short time to maximum concentration (Tmax) nih.gov. The mean plasma maximum concentration (Cmax) was determined to be 314.7 ± 82.0 µg/L, with a Tmax of 0.29 ± 0.10 hours nih.gov. The area under the concentration-time curve from time zero to the last measurable concentration (AUC0-t) was found to be 236.8 ± 62.8 µg·h/L nih.gov. The elimination half-life (t1/2) in normal rats was reported as approximately 2.5 hours researchgate.net.

Table 1: Pharmacokinetic Parameters of this compound in Conventional Rats (Oral Administration, 20 mg/kg)

ParameterValue (Mean ± SD)UnitSource
Tmax0.29 ± 0.10h nih.gov
Cmax314.7 ± 82.0µg/L nih.gov
AUC0-t236.8 ± 62.8µg·h/L nih.gov
t1/22.5h researchgate.net

Tissue Distribution Profiling in Animal Models

Tissue distribution studies of this compound have been performed in both conventional and hepatocellular carcinoma (HCC) model rats to understand its systemic distribution nih.govnih.govmdpi.com. These investigations utilized an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the precise determination of this compound concentrations in various rat tissues nih.govnih.gov. While specific comprehensive tissue concentration data across all organs for conventional rats were not detailed in the provided snippets, the studies confirmed that this compound distributes throughout the body nih.govnih.gov.

Comparative Pharmacokinetics in Disease Models (e.g., HCC model rats)

Significant differences in pharmacokinetic profiles and tissue distribution were observed when comparing conventional rats with diethylnitrosamine (DEN)-induced HCC model rats nih.govnih.govmdpi.com. These alterations suggest that the disease state influences the absorption, distribution, metabolism, and excretion of this compound nih.govmdpi.com.

In HCC model rats, there was a notably increased exposure to this compound in both plasma and liver tissues compared to conventional rats nih.govnih.govmdpi.com. Specifically, HCC conditions led to substantial increases in key pharmacokinetic parameters:

The elimination half-life (t1/2) of this compound increased by 2.31-fold in HCC model rats mdpi.com. If the conventional t1/2 is 2.5 hours, then the HCC t1/2 would be approximately 5.78 hours. It is worth noting that another source reported a t1/2 of 3 hours in HCC model rats researchgate.net.

The time to reach maximum concentration (Tmax) was prolonged by 3.45-fold mdpi.com.

The maximum plasma concentration (Cmax) increased by 2.27-fold mdpi.com.

The area under the concentration-time curve (AUC0-t) showed a significant 8.47-fold increase mdpi.com.

Conversely, the apparent volume of distribution (Vz/F) and oral clearance (CL/F) values for this compound in conventional rats were found to be 3.97-fold and 8.85-fold higher, respectively, compared to those in HCC rats mdpi.com. This indicates a reduced clearance and distribution in HCC model rats, contributing to the higher systemic exposure mdpi.com.

Table 2: Comparative Pharmacokinetic Parameters of this compound in Conventional vs. HCC Model Rats (Oral Administration, 20 mg/kg)

ParameterConventional Rats (Mean ± SD)HCC Model Rats (Calculated/Reported)Fold Change (HCC vs. Conventional)Source
Tmax0.29 ± 0.10 h~1.00 h (0.29 * 3.45)3.45-fold increase nih.govmdpi.com
Cmax314.7 ± 82.0 µg/L~714.5 µg/L (314.7 * 2.27)2.27-fold increase nih.govmdpi.com
AUC0-t236.8 ± 62.8 µg·h/L~2006.2 µg·h/L (236.8 * 8.47)8.47-fold increase nih.govmdpi.com
t1/22.5 h~5.78 h (2.5 * 2.31) or 3 h2.31-fold increase or 3h reported mdpi.comresearchgate.net
Vz/FHigher (3.97x HCC)Lower3.97-fold decrease in HCC mdpi.com
CL/FHigher (8.85x HCC)Lower8.85-fold decrease in HCC mdpi.com

These findings suggest that the altered pharmacokinetic profile of this compound in HCC model rats, particularly the increased exposure in plasma and liver, may contribute to its observed pharmacological effects in treating HCC nih.govnih.govmdpi.com.

Concluding Perspectives and Future Research Directions

Elucidation of Additional Molecular Targets and Pathways

Current research indicates that Caudatin exerts its biological effects through a multifactorial mechanism involving various signaling pathways. It has been shown to modulate the Wnt/GSK3/β-catenin, TRAIL/DR5/ER, and TNFAIP1/NFκB pathways nih.govchemfaces.comspandidos-publications.com. Specifically, this compound inhibits carcinomic human alveolar basal epithelial cell growth and angiogenesis by targeting the GSK3β/β-catenin pathway and suppressing vascular endothelial growth factor (VEGF) production chemfaces.com. Furthermore, it regulates TNFAIP1 expression, which leads to the downregulation of NF-κB and the upregulation of the BAX/BcL-2 ratio and caspase-3, thereby promoting apoptosis spandidos-publications.comgenscript.com.cn.

In hepatocellular carcinoma cells, this compound has been observed to significantly inhibit the expression of several proteins, including GSK3β, urokinase-type plasminogen activator (uPA), matrix metalloproteinase-9 (MMP9), progesterone (B1679170) receptor (PR), placental growth factor (PlGF), spleen tyrosine kinase (SyK), retinoic acid receptor beta (RARβ), and Janus kinase 2 (JAK2) researchgate.net. Molecular docking studies further suggest strong binding affinities between this compound and uPA, MMP9, and JAK2 researchgate.net. In non-small cell lung cancer (NSCLC), this compound blocks proliferation, stemness, and glycolysis by modulating the Raf/MEK/ERK pathway tandfonline.com. Additionally, this compound has been found to inhibit breast cancer stem cell formation through a glucocorticoid receptor (GR)/Yes-associated protein (YAP) signaling pathway mdpi.com. Beyond its anti-cancer actions, this compound also modulates DNA replication, exhibits antioxidant properties, and targets certain cancer stem cells nih.gov. Continued efforts are crucial to identify and validate additional direct and indirect molecular targets, providing a more complete picture of its pharmacological landscape.

Investigation of this compound in Other Preclinical Disease Models

This compound has demonstrated significant therapeutic potential across various preclinical disease models. Its anticancer properties have been extensively explored in diverse cancer cell lines in vitro and in tumor xenograft models in vivo, including those for human glioma, hepatocellular carcinoma, uterine cancer, and non-small cell lung cancer nih.govchemfaces.comspandidos-publications.comresearchgate.nettandfonline.commdpi.comcenmed.commdpi.com. Beyond oncology, this compound and its glycoside analogues have exhibited antiviral and antifungal activities nih.gov. Notably, this compound has shown promising results in neurodegenerative disease models, improving cognitive functions and mitigating Alzheimer's Disease defects by inducing autophagy in mice models frontiersin.orgdntb.gov.uarsc.org. It also displays significant inhibitory activity against Hepatitis B virus (HBV) DNA replication chemfaces.com. Future research should broaden the scope of preclinical investigations to include other diseases where its known mechanisms (e.g., anti-inflammatory, antioxidant, pro-apoptotic) could offer therapeutic benefits, such as other neurodegenerative disorders, inflammatory conditions, or metabolic diseases.

Development of Advanced in vitro and in vivo Research Models

The current understanding of this compound's biological activities largely stems from studies utilizing conventional in vitro cell lines (e.g., HeLa, HEC-1A, A549, HepG2, Huh7, MDA-MB-231, MCF-7, U251, U87, H1299, H520, HUVECs) and in vivo animal models (e.g., tumor xenograft models in nude mice, H22 solid tumor models, transgenic Alzheimer's disease mice) nih.govchemfaces.comspandidos-publications.comresearchgate.nettandfonline.commdpi.comcenmed.commdpi.comrsc.orgnih.gov. To gain deeper insights into this compound's complex mechanisms of action, efficacy, and potential toxicity, the development and utilization of more advanced research models are imperative. This includes employing sophisticated in vitro systems such as 3D cell cultures, organoids, and microfluidic "organ-on-a-chip" platforms that more closely mimic the physiological environment and cellular heterogeneity of human tissues. For in vivo studies, the adoption of genetically engineered animal models that precisely recapitulate human disease pathologies, or patient-derived xenograft (PDX) models, would provide more clinically relevant data. Such advanced models will facilitate a more accurate assessment of this compound's therapeutic potential and help overcome limitations in translating preclinical findings to clinical applications.

Exploration of Synergistic Effects with Other Investigational Compounds

Given the complex nature of many diseases, particularly cancer and neurodegenerative disorders, single-agent therapies often face challenges such as drug resistance or insufficient efficacy. Exploring the synergistic effects of this compound when combined with other investigational compounds, or even established drugs, represents a crucial future research direction. While specific studies on this compound's synergistic interactions were not found in the current literature, the general principle of combining natural products with other agents to achieve enhanced therapeutic outcomes or overcome resistance is a well-established strategy in drug discovery marchebiobank.itmedrxiv.org. Future studies could investigate combinations that target complementary pathways, reduce required dosages, or mitigate potential side effects. This approach could lead to the development of more potent and effective combination therapies, leveraging this compound's unique biological profile.

Refinement of Semi-synthetic Routes for Novel Derivative Discovery

The natural abundance and structural complexity of this compound, a C-21 steroidal compound, present both opportunities and challenges for drug development. To optimize its pharmacological properties, such as potency, selectivity, bioavailability, and metabolic stability, the refinement of semi-synthetic routes for novel derivative discovery is a key area of focus. Researchers have already synthesized a series of 3β-O-neoglycosides of this compound and its analogues to investigate structure-activity relationships (SAR) and identify more potent anticancer agents nih.gov. The importance of developing hybrid molecules that combine two or more distinct pharmacophores to create new multi-target drugs has also been emphasized in the context of natural products and semi-synthesis nih.gov. The successful development of this compound derivatives with potent anti-hepatitis B virus activity further underscores the potential of this approach chemfaces.commdpi.coma2bchem.com. Continued efforts in medicinal chemistry, including rational drug design and high-throughput screening of semi-synthetic libraries, will be vital for generating novel this compound derivatives with improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Caudatin’s antitumor effects in hepatocellular carcinoma (HCC) cells?

  • Methodological Answer : this compound inhibits the Wnt/β-catenin pathway by downregulating β-catenin and GSK3β protein levels, leading to proteasomal degradation of β-catenin. This suppresses downstream targets like COX-2, MMP-2, and MMP-9, which are critical for tumor invasion and metastasis. Key experiments include western blotting for β-catenin/GSK3β and qRT-PCR for gene expression analysis, using dose ranges of 12.5–50 µM over 24–48 hours in SMMC-7721 cells .

Q. How does this compound induce apoptosis in gastric cancer cells, and what methodological approaches validate this?

  • Methodological Answer : this compound triggers caspase-3, -8, and -9 activation and PARP cleavage, hallmarks of apoptosis. Flow cytometry and Annexin V/PI staining confirm apoptotic rates, while western blotting quantifies caspase activity. Cell cycle arrest at G0/G1 phase is validated via flow cytometry, with downregulation of CDK2 and upregulation of p21 protein (tested at 25–100 µM over 12–48 hours in AGS/HGC-27 cells) .

Q. What concentration ranges and exposure times are optimal for this compound cytotoxicity assays in different cancer models?

  • Methodological Answer : IC50 values vary by cell line and exposure time. For gastric cancer (AGS cells), IC50 decreases from 180.31 µM (12 h) to 54.92 µM (48 h). In hepatocellular carcinoma (SMMC-7721), 50 µM over 48 hours achieves significant growth inhibition. Dose- and time-dependent assays (MTT or CCK-8) are critical, with triplicate replicates and DMSO controls .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound’s dose-dependent effects on MMP-9 expression in HCC models?

  • Methodological Answer : In SMMC-7721 cells, MMP-9 mRNA shows a negative correlation with this compound dose (12.5–50 µM), unlike COX-2/MMP-2. This suggests context-dependent regulation, possibly via non-canonical Wnt pathways or cell-specific miRNA interactions. To resolve contradictions, combine transcriptomic profiling (RNA-seq) with pathway enrichment analysis and validate using siRNA knockdown of β-catenin .

Q. What experimental models validate this compound’s modulation of autophagy-lysosomal pathways in neurodegenerative disease?

  • Methodological Answer : In Alzheimer’s models (e.g., 3XTg-AD mice), this compound binds PPARα to upregulate TFEB, enhancing lysosomal degradation of Aβ and phosphorylated Tau. Key methods include immunofluorescence for TFEB nuclear translocation, western blotting for LC3-II/p62 (autophagy markers), and behavioral assays (Morris water maze) to assess cognitive improvement. Oral administration at 10–20 mg/kg for 8 weeks is effective .

Q. How does this compound’s inhibition of GSK3β contribute to its antitumor activity, and what evidence supports this?

  • Methodological Answer : this compound reduces GSK3β levels, destabilizing β-catenin and blocking its nuclear translocation. Co-immunoprecipitation assays reveal disrupted β-catenin/TCF4 complexes, while luciferase reporters (TOPFlash/FOPFlash) quantify Wnt pathway inhibition. Use GSK3β inhibitors (e.g., CHIR99021) as controls to confirm mechanism specificity .

Q. What strategies are recommended for analyzing this compound-induced miRNA expression changes in gastric cancer?

  • Methodological Answer : qRT-PCR profiling of oncomirs (miR-372, miR-21) and tumor suppressors (let-7a) in matched tumor/normal tissues (n=15) and cell lines (AGS/HGC-27). Normalize to endogenous controls (e.g., U6 snRNA) and validate functional impacts using miRNA mimics/inhibitors. Dose-dependent studies (25–100 µM) reveal inverse correlations between miR-372 and β-catenin levels .

Q. What considerations are critical when designing in vivo experiments to assess this compound’s antiangiogenic effects?

  • Methodological Answer : Use endothelial models (HUVECs) for migration/invasion assays (Boyden chambers) and tube formation assays on Matrigel. In vivo, employ xenograft models (e.g., glioma) with immunohistochemistry for CD31 (angiogenesis marker) and phospho-FAK. Dose optimization (e.g., 10 mg/kg intraperitoneal) and pharmacokinetic studies ensure bioavailability .

Key Methodological Notes

  • Contradiction Analysis : Address conflicting results (e.g., MMP-9 trends) by integrating multi-omics data and pathway crosstalk analysis .
  • Reproducibility : Detailed experimental protocols (e.g., cell culture conditions, antibody dilutions) must align with standards in to ensure replicability.
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when formulating research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caudatin
Reactant of Route 2
Caudatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.